Cyclohexylmethyl heptyl sulfite
Description
Historical Development and Evolution of Organosulfur Chemistry, Specifically Sulfite (B76179) Esters
The exploration of organosulfur chemistry dates back to the 19th century, with significant advancements in the understanding of sulfur-containing functional groups. Sulfite esters, as derivatives of the elusive sulfurous acid, have been a subject of study for their synthesis and reactivity. A common and long-standing method for the preparation of sulfite esters involves the reaction of thionyl chloride with alcohols. wikipedia.org This reaction is typically performed at room temperature to avoid the formation of chloroalkane byproducts. wikipedia.org The use of a base, such as pyridine, can facilitate the reaction. wikipedia.org Over the years, research has expanded to include the synthesis of both symmetrical and unsymmetrical sulfite esters, with the latter presenting unique synthetic challenges.
Structural Classification and Positioning within the Sulfite Ester Chemical Space
Cyclohexylmethyl heptyl sulfite is classified as an unsymmetrical sulfite ester because it possesses two different organic substituents attached to the sulfurous acid core: a cyclohexylmethyl group and a heptyl group. The general structure of a sulfite ester features a trigonal pyramidal geometry at the sulfur atom due to the presence of a lone pair of electrons. wikipedia.org A critical structural feature of unsymmetrical sulfite esters like this compound is the presence of a stereogenic sulfur center, rendering the molecule chiral. wikipedia.org This chirality can lead to the existence of enantiomers, which may exhibit different biological activities or chemical properties.
Fundamental Significance of this compound in Organic Chemistry Research
The primary significance of this compound in the scientific literature stems from its identification as an aromatic component in fruits at various stages of development. A 2010 study by Yin and colleagues, published in the journal Guoshu Xuebao (Journal of Fruit Science), is the key reference identifying this compound in fruit. This discovery places this compound within the broader research area of food chemistry and the study of volatile organic compounds that contribute to the flavor and aroma of fruits. frontiersin.orgmdpi.com The presence of a sulfur-containing compound as a flavor component is not unusual, as many organosulfur compounds are known for their potent and often pleasant aromas. nih.govmdpi.com
The study of such naturally occurring organosulfur compounds is significant for understanding the biochemical pathways that produce them in plants and for the potential to replicate or enhance these flavors in the food industry.
Overview of Key Research Challenges and Unaddressed Questions Pertaining to this compound
While the identification of this compound in fruit is a significant finding, it also opens up several avenues for further research and presents a number of challenges.
One of the primary challenges lies in the synthesis of unsymmetrical sulfite esters like this compound with high selectivity. The traditional method using thionyl chloride can sometimes lead to mixtures of products, and developing more controlled and efficient synthetic routes remains an area of interest. organic-chemistry.org
Furthermore, the stereoselective synthesis of a single enantiomer of this compound presents a considerable challenge. nih.govnih.gov Given that the biological activity of chiral molecules can be highly dependent on their stereochemistry, the ability to produce enantiomerically pure samples is crucial for studying its specific role as a flavor compound and for any potential applications.
Another key area of investigation is the detailed analytical quantification and characterization of this compound in various fruit species and at different stages of ripeness. Challenges in the analysis of trace volatile compounds like sulfite esters require sophisticated analytical techniques. nih.gov
Finally, the biochemical pathway leading to the formation of this compound in fruits is currently unknown. Elucidating this pathway would be a significant contribution to the understanding of plant metabolism and the generation of flavor and aroma compounds.
Chemical Compound Data
| Compound Name |
| This compound |
| Thionyl chloride |
| Pyridine |
| Chloroalkane |
This compound Properties
| Property | Value | Source |
| CAS Number | 959225-63-9 | frontiersin.org |
| Molecular Formula | C14H28O3S | frontiersin.org |
| Molecular Weight | 276.44 g/mol | frontiersin.org |
| Appearance | Colorless, clear oil | frontiersin.org |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | frontiersin.org |
| Synonyms | Cyclohexylmethyl heptyl ester sulfurous acid | frontiersin.org |
| IUPAC Name | This compound | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H28O3S |
|---|---|
Molecular Weight |
276.44 g/mol |
IUPAC Name |
cyclohexylmethyl heptyl sulfite |
InChI |
InChI=1S/C14H28O3S/c1-2-3-4-5-9-12-16-18(15)17-13-14-10-7-6-8-11-14/h14H,2-13H2,1H3 |
InChI Key |
JGRPYTOSENYHLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOS(=O)OCC1CCCCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Elucidation
Novel Synthetic Routes for Cyclohexylmethyl Heptyl Sulfite (B76179) and Related Analogues
The traditional synthesis of dialkyl sulfites often involves the reaction of thionyl chloride with two equivalents of an alcohol. wikipedia.org For an unsymmetrical sulfite like cyclohexylmethyl heptyl sulfite, a stepwise approach or the use of a pre-formed chlorosulfite is typically required. However, modern synthetic chemistry seeks more efficient, selective, and sustainable methods.
The development of catalytic processes for the synthesis of sulfites and related sulfur compounds is an active area of research. While specific catalytic syntheses for this compound are not extensively documented, analogous reactions for similar compounds, such as unsymmetrical sulfides and dialkyl sulfates, provide insight into potential catalytic strategies. researchgate.netchemrxiv.org
Catalysts can enhance reaction rates, improve selectivity for the unsymmetrical product over symmetrical side-products, and allow for milder reaction conditions. For instance, phase-transfer catalysis has been effectively used for the synthesis of unsymmetrical sulfides, which could potentially be adapted for sulfite synthesis. researchgate.net Furthermore, neutral carbon electrophiles like dialkyl sulfates have been shown to catalyze acetalization reactions, suggesting the potential for novel catalytic cycles in related chemistries. chemrxiv.org
Hypothetically, a catalytic process for this compound could involve a dual-catalyst system that activates both the sulfur source (e.g., thionyl chloride or sulfur dioxide) and the alcohol substrates.
Table 1: Hypothetical Catalytic Systems for Unsymmetrical Sulfite Synthesis
| Catalyst System | Proposed Role | Potential Advantages |
| Lewis Acid (e.g., TiCl₄, ZnCl₂) + Base (e.g., Pyridine) | Lewis acid activates the sulfur electrophile; base neutralizes HCl byproduct. | Increased reaction rate, improved yield. |
| Phase-Transfer Catalyst (e.g., TBAB) | Facilitates reaction between aqueous and organic phases. | Milder conditions, potential for using different sulfur sources. |
| Organocatalyst (e.g., Chiral Amine) | Asymmetric induction for chiral sulfite synthesis. | Enantioselective production of chiral sulfites. |
This compound possesses a stereogenic sulfur center, making it a chiral molecule. The development of asymmetric synthetic methods to produce enantiomerically enriched or pure chiral sulfites is a significant challenge and a frontier in stereoselective synthesis. nih.govnih.govacs.org
One established approach involves the use of a chiral auxiliary, such as l-menthol, which can be reacted with a sulfinyl chloride. The resulting diastereomeric sulfinate esters can often be separated, and subsequent reaction with an alcohol can proceed stereospecifically. acs.org Another promising strategy is the use of chiral catalysts to directly induce asymmetry in the reaction between achiral precursors. nih.govyoutube.com For example, organocatalysts have been successfully employed for the asymmetric condensation of prochiral sulfinates and alcohols to yield enantioenriched sulfinate esters. nih.gov
Adapting these methods to this compound would likely involve the reaction of a chiral cyclohexylmethyl or heptyl derivative, or the use of a chiral catalyst to control the stereochemical outcome of the sulfite esterification.
Table 2: Potential Asymmetric Strategies for Chiral this compound
| Strategy | Description | Key Challenge |
| Chiral Auxiliary | Use of a chiral alcohol (e.g., a chiral derivative of cyclohexanemethanol) to form a diastereomeric intermediate. | Availability of the chiral starting material and efficiency of diastereomer separation. |
| Chiral Catalyst | Employment of a chiral Lewis acid or organocatalyst to control the approach of the nucleophilic alcohol to the sulfur center. | Development of a catalyst with high enantioselectivity for this specific substrate combination. |
| Kinetic Resolution | Selective reaction of one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. | Typically limited to a maximum of 50% yield for the desired enantiomer. |
The principles of green chemistry aim to design chemical processes that are environmentally benign. youtube.comyoutube.com In the context of this compound synthesis, this involves considering factors such as atom economy, the use of safer solvents, and energy efficiency.
Traditional sulfite synthesis using thionyl chloride generates stoichiometric amounts of hydrogen chloride, which is corrosive and hazardous. wikipedia.org A greener approach might involve the direct use of sulfur dioxide and an oxidizing agent, or the use of a recyclable catalytic system. The choice of solvent is also critical; replacing hazardous chlorinated solvents with greener alternatives like acetonitrile (B52724) has been demonstrated in similar reactions like the Steglich esterification. jove.com
Table 3: Application of Green Chemistry Principles to Sulfite Synthesis
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevent Waste | Develop catalytic routes that minimize byproduct formation. |
| Maximize Atom Economy | Utilize synthetic pathways where the majority of atoms from the reactants are incorporated into the final product. |
| Use Safer Solvents | Replace hazardous solvents like dichloromethane (B109758) with greener alternatives such as acetonitrile or ionic liquids. |
| Increase Energy Efficiency | Design reactions that proceed at ambient temperature and pressure, reducing energy consumption. |
| Use Renewable Feedstocks | Explore the use of bio-based cyclohexanemethanol (B47985) and heptanol (B41253) if they become available. |
Detailed Reaction Mechanism Studies of this compound Formation
A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols and controlling product distribution. The formation of sulfite esters, like this compound, proceeds through a series of well-defined elementary steps.
The most common method for synthesizing sulfite esters is the reaction of an alcohol with thionyl chloride. wikipedia.org The mechanism of this reaction is analogous to Fischer esterification, involving nucleophilic attack of the alcohol on an electrophilic center. wikipedia.orgbyjus.comlibretexts.org
The proposed elementary steps for the formation of an unsymmetrical sulfite like this compound are as follows:
Formation of the Chlorosulfite Intermediate: In a first step, one of the alcohols (e.g., cyclohexanemethanol) reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. This proceeds via nucleophilic attack of the alcohol's oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and a proton.
Nucleophilic Attack by the Second Alcohol: The second alcohol (heptanol) then acts as a nucleophile, attacking the sulfur atom of the chlorosulfite intermediate.
Proton Transfer and Elimination: A proton is transferred from the newly added alcohol moiety, and the chloride ion is eliminated, yielding the final unsymmetrical sulfite ester and hydrogen chloride.
The transition states in these steps involve the formation and breaking of bonds at the sulfur center. Studies on related sulfuryl transfer reactions suggest that the transition state involves substantial bond fission between the sulfur and the leaving group. nih.gov
For the synthesis of this compound from thionyl chloride and the respective alcohols, a plausible rate law would be:
Rate = k[Cyclohexanemethanol][Thionyl Chloride] for the formation of the chlorosulfite intermediate, and Rate = k'[Alkyl Chlorosulfite][Heptanol] for the subsequent formation of the final product.
Table 4: Factors Influencing the Rate of Sulfite Esterification
| Factor | Expected Effect on Reaction Rate | Rationale |
| Concentration of Reactants | Increase | Higher concentration leads to more frequent molecular collisions. |
| Temperature | Increase | Provides molecules with sufficient activation energy to react. |
| Presence of a Catalyst | Increase | Lowers the activation energy of the reaction. |
| Solvent Polarity | Varies | Can influence the stability of intermediates and transition states. |
Stereochemical Outcomes and Diastereoselective Control in Synthesis
The synthesis of an unsymmetrical sulfite ester such as this compound, which possesses two distinct alkyl groups (cyclohexylmethyl and heptyl) attached to the sulfite core, introduces a significant stereochemical consideration. The sulfur atom in the sulfite ester (RO)(R'O)SO is a stereogenic center due to its trigonal pyramidal geometry and the presence of a lone pair of electrons. wikipedia.org When the R and R' groups are different, as in this case, the molecule is chiral and can exist as a pair of enantiomers.
The conventional method for synthesizing sulfite esters involves the reaction of thionyl chloride (SOCl₂) with the corresponding alcohols—in this case, cyclohexylmethanol and 1-heptanol (B7768884). wikipedia.org This reaction typically proceeds through a chlorosulfite ester intermediate (ROSOCl). Subsequent reaction with the second alcohol (R'OH) displaces the chloride to form the final dialkyl sulfite. If this proceeds without stereochemical control, a racemic mixture of the (R)- and (S)-enantiomers at the sulfur center will be produced.
Achieving diastereoselective control in the synthesis of such sulfites is a considerable challenge in synthetic organic chemistry. acs.org Methodologies for stereoselective synthesis of sulfur-containing compounds often rely on several key strategies:
Chiral Auxiliaries: One established approach involves using a chiral alcohol as one of the precursors. If a chiral, enantiopure alcohol is used, the reaction will produce a pair of diastereomers which may be separable by standard techniques like chromatography. However, since neither cyclohexylmethanol nor 1-heptanol are intrinsically chiral, this would require introducing chirality into one of the precursor molecules first.
Catalytic Asymmetric Synthesis: Modern synthetic methods have explored the use of chiral catalysts to control the stereochemical outcome. For the related sulfinate esters, organocatalytic methods have been developed for the asymmetric condensation of prochiral sulfinates and alcohols, yielding enantioenriched products. nih.govnih.gov Similar strategies could hypothetically be adapted for sulfite synthesis, where a chiral catalyst would differentiate between the enantiotopic faces of the intermediate during the esterification step.
Diastereoselective Strategies: In specific cases, particularly with cyclic sulfites derived from diols, intramolecular interactions like hydrogen bonding can be exploited to direct the stereochemistry of the sulfur center during formation. acs.org While not directly applicable to this acyclic sulfite, it highlights the principle of using substrate-based control to influence the stereochemical outcome.
Given that both alcohol precursors are achiral, the primary stereochemical challenge lies in controlling the configuration of the sulfur atom. Without a specific chiral influence, the synthesis is expected to yield the racemic mixture as shown in Table 1.
| Stereoisomer | Configuration at Sulfur | Relationship |
|---|---|---|
| (R)-Cyclohexylmethyl heptyl sulfite | R | Enantiomers |
| (S)-Cyclohexylmethyl heptyl sulfite | S |
Precursor Chemistry and Derivatization Strategies for this compound
The properties and potential applications of this compound are intrinsically linked to its constituent parts: the cyclohexylmethyl and heptyl moieties. The synthesis of the key alcohol intermediates and the potential for functionalizing the alkyl chains post-synthesis are crucial aspects of its chemistry.
Synthesis of Key Intermediates Bearing Cyclohexylmethyl and Heptyl Moieties
The availability and synthesis of the alcohol precursors, cyclohexylmethanol and 1-heptanol, are fundamental to the production of the target sulfite ester.
Cyclohexylmethanol can be synthesized through several established industrial and laboratory-scale routes:
Hydroformylation of Cyclohexene (B86901): A two-step industrial process starts with the hydroformylation of cyclohexene to produce cyclohexanecarboxaldehyde (B41370). This intermediate is then subsequently hydrogenated to yield cyclohexylmethanol. wikipedia.org
SN2 Reaction: On a laboratory scale, cyclohexylmethanol can be prepared via the SN2 displacement reaction of a cyclohexylmethyl halide (e.g., bromomethylcyclohexane) with a hydroxide (B78521) source like aqueous sodium hydroxide. doubtnut.com
From Cyclohexanol (B46403): Conversion of cyclohexanol to a halide followed by a Grignard reaction with formaldehyde (B43269) provides another route to cyclohexylmethanol. vaia.com
1-Heptanol is also accessible through various methods, often starting from precursors derived from natural sources or petrochemical feedstocks:
Reduction of Heptanal (B48729): Heptanal (heptaldehyde), which can be obtained from the distillation of castor oil, is a common precursor. perfumerflavorist.com The aldehyde can be reduced to 1-heptanol using various reducing agents, including lithium aluminum hydride (LiAlH₄) in ether or a mixture of iron filings and glacial acetic acid. prepchem.com
Bioelectrocatalytic Oxidation: Modern approaches include the highly selective bioelectrocatalytic oxidation of n-heptane to 1-heptanol, followed by enzymatic oxidation to heptanal if needed. nih.gov
The following table summarizes prominent synthetic routes to these key alcohol intermediates.
| Target Alcohol | Starting Material | Key Reagents/Process | Typical Yield | Reference |
|---|---|---|---|---|
| Cyclohexylmethanol | Cyclohexene | 1. Hydroformylation (CO, H₂) 2. Hydrogenation | High (Industrial Process) | wikipedia.org |
| Cyclohexylmethanol | Bromomethylcyclohexane | aq. NaOH (SN2 Reaction) | Good | doubtnut.com |
| 1-Heptanol | Heptanal | LiAlH₄, Ether | 86% | prepchem.com |
| 1-Heptanol | Heptanal | Fe, Glacial Acetic Acid | ~78% (based on 90g from 112.5g) | prepchem.com |
| 1-Heptanol | n-Heptane | Bioelectrocatalytic Oxidation | High Selectivity | nih.gov |
Development of Functionalization Methods for the Cyclohexyl and Heptyl Chains Post-Sulfite Formation
The functionalization of the saturated cyclohexyl and heptyl hydrocarbon chains after the formation of the sulfite ester represents a significant synthetic challenge. The C(sp³)–H bonds in alkanes and cycloalkanes are notoriously inert and require aggressive conditions or highly reactive reagents to activate, which could potentially degrade the sulfite ester functional group. researchgate.net However, modern synthetic chemistry offers several potential strategies for such transformations, which can be considered for the derivatization of Cyclohexylylmethyl heptyl sulfite. sigmaaldrich.comrsc.org
The primary challenges include:
Reactivity of the Sulfite Group: The sulfite ester itself can be sensitive to certain reagents. For instance, it can be cleaved by strong acids or bases and may react with strong nucleophiles or reducing agents. sci-hub.se It can also participate in radical reactions, as sulfite-derived radicals (SO₃⁻•) are known species. nih.govnih.gov
Site Selectivity: Both the cyclohexyl and heptyl chains contain numerous C–H bonds (primary, secondary, and tertiary), making selective functionalization at a single desired position extremely difficult. researchgate.net
Potential derivatization strategies could involve:
Radical Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide under UV irradiation) could introduce a handle for further chemistry. However, this method often lacks selectivity and could lead to a complex mixture of halogenated products at various positions on both chains. The stability of the sulfite group under these conditions would also be a concern.
Transition-Metal-Catalyzed C–H Activation: This is a rapidly developing field that offers more control over site selectivity. nih.govacs.org Catalytic systems based on metals like palladium, rhodium, or iridium can activate specific C–H bonds, often directed by a nearby functional group. nih.govacs.org In the case of this compound, the sulfite oxygen atoms are potential, albeit weak, directing groups. Such a strategy could theoretically enable the introduction of new C-C or C-heteroatom bonds, but would require careful design of the catalyst and reaction conditions to be compatible with the sulfite moiety.
Developing these methods would require extensive empirical investigation to balance the activation of inert C–H bonds with the preservation of the central sulfite ester linkage.
Theoretical and Computational Investigations of Cyclohexylmethyl Heptyl Sulfite
Quantum Chemical Characterization of Electronic Structure and Bonding
A thorough understanding of the electronic makeup and bonding of cyclohexylmethyl heptyl sulfite (B76179) is crucial for predicting its reactivity and properties. Quantum chemical methods are the primary tools for such investigations.
Density Functional Theory (DFT) Studies of Ground State Properties
While specific DFT studies on cyclohexylmethyl heptyl sulfite are not found in the reviewed literature, this theoretical framework is a powerful tool for investigating the ground state properties of molecules. chemrxiv.orgchemrxiv.orggrowingscience.comnih.gov DFT calculations could provide insights into the molecule's optimized geometry, bond lengths, bond angles, and the distribution of electron density. For instance, a DFT analysis would likely reveal the Mulliken charges on each atom, indicating the electrophilic and nucleophilic centers within the molecule.
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H28O3S | nih.gov |
| Molecular Weight | 276.44 g/mol | nih.gov |
| XLogP3 | 5.4 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 9 | nih.gov |
| Exact Mass | 276.17591592 Da | nih.gov |
| Topological Polar Surface Area | 54.7 Ų | nih.gov |
| Heavy Atom Count | 18 | nih.gov |
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. numberanalytics.comwikipedia.orgnih.govresearchgate.netucsb.edu The energy and localization of these orbitals indicate the molecule's ability to donate or accept electrons. For this compound, the HOMO would likely be localized on the sulfur and oxygen atoms, suggesting these as the primary sites for electrophilic attack. Conversely, the LUMO's location would indicate the most probable site for nucleophilic attack. Reactivity indices such as chemical hardness, softness, and the electrophilicity index, which can be derived from HOMO and LUMO energies, would further quantify the molecule's reactivity.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the cyclohexyl and heptyl groups suggests that this compound can exist in numerous conformations. Understanding these conformations is key to comprehending its physical and chemical behavior.
Exploration of Stable Conformers via Molecular Dynamics and Global Optimization Algorithms
A comprehensive conformational analysis, likely employing molecular dynamics simulations or global optimization algorithms, would be necessary to identify the stable conformers of this compound. These methods explore the molecule's potential energy surface to locate low-energy structures. wikipedia.orglibretexts.orgresearchgate.net Such studies would reveal the preferred spatial arrangements of the cyclohexylmethyl and heptyl moieties.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its hydrolysis, oxidation, or reactions with other chemical species. By mapping the potential energy surface for a given reaction, computational methods can identify transition states and intermediates, providing a detailed picture of the reaction pathway. wikipedia.orglibretexts.org
Transition State Localization and Reaction Barrier Calculations for Key Transformations
A fundamental aspect of understanding the chemical reactivity of this compound would involve the computational study of its key transformations, such as hydrolysis or oxidation. This requires locating the transition state (TS) for a given reaction, which is the highest point on the minimum energy path between reactants and products. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, a critical parameter for determining reaction rates.
Modern computational chemistry, particularly Density Functional Theory (T), offers robust methods for locating transition states. youtube.comacs.orgyoutube.com Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method or dimer method are employed to find the first-order saddle point on the potential energy surface that corresponds to the TS. Once located, frequency calculations are performed to confirm the nature of the stationary point; a genuine transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com For a molecule like this compound, researchers would model reactions such as its decomposition or its role in a Michael addition, providing insights into its stability and reactivity. nih.govresearchgate.net
To illustrate, a hypothetical study on the hydrolysis of this compound would involve the following steps:
Optimization of the ground state geometries of the reactants (this compound and water).
Identification of a plausible reaction mechanism and initial guess for the transition state structure.
Localization of the transition state using a reliable DFT functional and basis set.
Calculation of the reaction barrier and thermodynamic properties of the reaction.
Such calculations would provide a quantitative measure of the kinetic stability of the compound and how it compares to other sulfite esters. acs.org
Solvent Effects on Reaction Energetics and Mechanisms Using Continuum and Explicit Solvent Models
The reaction environment can significantly influence chemical reactions, and computational models are essential for understanding these solvent effects. rsc.orgresearchgate.net For this compound, the choice of solvent could alter its conformational preferences, the stability of transition states, and even the reaction mechanism itself. mdpi.com
Two primary models are used to simulate solvent effects:
Continuum Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good first approximation of the solvent's influence on the energetics of a reaction.
Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents.
Spectroscopic Property Predictions and Correlations with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be used to validate experimentally obtained spectra or to aid in the structural elucidation of unknown compounds.
Ab Initio Calculation of Vibrational Frequencies and Their Assignment (e.g., IR, Raman)
Ab initio methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule. nih.gov These calculations produce a set of harmonic frequencies and their corresponding intensities for both infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. nist.govnih.gov To improve agreement with experimental data, empirical scaling factors are often applied. nist.govnih.gov
A theoretical vibrational analysis of this compound would involve:
Optimization of the molecule's geometry.
Calculation of the harmonic vibrational frequencies at a chosen level of theory.
Application of a suitable scaling factor to the calculated frequencies.
Assignment of the calculated vibrational modes to specific molecular motions, such as C-H stretches, S=O stretches, and C-O stretches.
The predicted spectrum could then be compared with an experimental IR or Raman spectrum to confirm the structure of the molecule.
Illustrative Table of Predicted Vibrational Frequencies for this compound (Hypothetical Data):
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
|---|---|---|---|
| 3050 | 2928 | 50.2 | C-H stretch (cyclohexyl) |
| 2980 | 2861 | 45.8 | C-H stretch (heptyl) |
| 1250 | 1200 | 150.5 | S=O stretch |
| 1050 | 1008 | 85.3 | C-O stretch |
| 850 | 816 | 60.1 | S-O stretch |
Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts for Structural Validation
NMR spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations of NMR chemical shifts can be a valuable aid in assigning complex spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for predicting NMR chemical shifts. nih.govmodgraph.co.uk
For this compound, theoretical predictions of ¹H and ¹³C chemical shifts would be performed. nih.govmodgraph.co.uknih.govbas.bgresearchgate.net The calculated values would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and could be correlated with experimental data to confirm the assignment of signals to specific nuclei in the molecule. Discrepancies between calculated and experimental shifts can often be rationalized by considering conformational effects or specific solvent interactions not fully captured by the computational model.
Illustrative Table of Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical Data):
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C (S=O) | - | - |
| C (heptyl, C1) | 65.2 | 64.8 |
| C (cyclohexyl, C1) | 68.9 | 68.5 |
| C (cyclohexyl, C2, C6) | 35.1 | 34.7 |
| C (heptyl, C2) | 31.8 | 31.5 |
Simulation of Mass Spectrometry Fragmentation Patterns for Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. youtube.com The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on its structure. Computational methods can be used to simulate these fragmentation patterns, providing insights into the underlying fragmentation mechanisms. nih.govmiamioh.eduresearchgate.netnih.gov
The study of this compound's fragmentation would involve calculating the energies of various potential fragment ions. By comparing the relative energies of different fragmentation pathways, it is possible to predict the most likely fragments to be observed in the mass spectrum. This can help in interpreting experimental MS data and can provide a deeper understanding of the ion chemistry of the molecule. For example, common fragmentation pathways for sulfites could involve cleavage of the S-O or C-O bonds. nih.govresearchgate.net
Chemical Reactivity and Transformation Studies of Cyclohexylmethyl Heptyl Sulfite
Mechanistic Investigations of Hydrolytic Pathways
The hydrolysis of cyclohexylmethyl heptyl sulfite (B76179), representing the cleavage of its S-O bonds by water, can be initiated under acidic or basic conditions, each proceeding through distinct mechanistic routes.
Acid-Catalyzed Hydrolysis Mechanisms and Kinetic Profiles
Under acidic conditions, the hydrolysis of dialkyl sulfites is significantly accelerated. The mechanism is analogous to the acid-catalyzed hydrolysis of other sulfur-containing esters, such as alkyl sulfates. rsc.org The reaction is initiated by the protonation of one of the ester oxygen atoms, which increases the electrophilicity of the adjacent sulfur atom. This is followed by a nucleophilic attack by a water molecule.
The kinetic profile of acid-catalyzed hydrolysis is expected to be first-order with respect to both the sulfite and the acid catalyst. rsc.orgchemrxiv.org The rate of hydrolysis is influenced by steric hindrance around the sulfur atom and the electronic properties of the alkyl groups.
Table 1: Expected Kinetic Profile for Acid-Catalyzed Hydrolysis of Cyclohexylmethyl Heptyl Sulfite
| Parameter | Expected Characteristic | Rationale |
|---|---|---|
| Reaction Order | First-order in sulfite, First-order in H⁺ | Follows general acid catalysis principles for esters. rsc.orgchemrxiv.org |
| Rate Determining Step | Nucleophilic attack of water on the protonated sulfite | This step involves the breaking and forming of several bonds. |
| Products | Cyclohexylmethanol, Heptan-1-ol, Sulfur Dioxide, Water | Complete cleavage of the sulfite ester linkages. |
| Solvent Isotope Effect | kH₂O/kD₂O > 1 | Indicates proton transfer in the rate-determining step. nih.gov |
Base-Catalyzed Hydrolysis Mechanisms and Kinetic Profiles
In the presence of a base, such as hydroxide (B78521) ions (OH⁻), the hydrolysis of dialkyl sulfites proceeds via a different mechanism. The hydroxide ion, being a strong nucleophile, directly attacks the electrophilic sulfur atom of the sulfite ester. This nucleophilic attack is the rate-determining step in the reaction.
Table 2: Expected Kinetic Profile for Base-Catalyzed Hydrolysis of this compound
| Parameter | Expected Characteristic | Rationale |
|---|---|---|
| Reaction Order | First-order in sulfite, First-order in OH⁻ | Consistent with bimolecular nucleophilic substitution at sulfur. chemrxiv.orgrsc.org |
| Rate Determining Step | Nucleophilic attack of OH⁻ on the sulfur atom | This is the initial and slowest step of the reaction sequence. |
| Products | Cyclohexylmethanol, Heptan-1-ol, Sulfite salt | Cleavage of the sulfur-oxygen bonds by the hydroxide nucleophile. |
| Steric Effects | Rate is sensitive to steric hindrance at the sulfur center | Bulky alkyl groups can impede the approach of the nucleophile. |
Role of Water and Other Nucleophiles in Solvolytic Reactions
Solvolysis refers to a reaction where the solvent acts as the nucleophile. In the case of this compound, water can act as a nucleophile, as discussed in the hydrolysis sections. Other nucleophilic solvents, such as alcohols, could also participate in transesterification reactions, where the alkoxy group of the solvent displaces one of the alkoxy groups of the sulfite.
The mechanism of solvolysis for sulfur-based esters can exhibit a spectrum of behaviors ranging from SN1 to SN2 pathways, depending on the solvent's ionizing power and nucleophilicity, as well as the substrate's structure. nih.gov For primary alkyl sulfites like the one , an SN2 mechanism is generally favored. nih.gov In this mechanism, the nucleophile attacks the sulfur atom, leading to a concerted or stepwise displacement of a leaving group (one of the alcohol moieties). The presence of stronger nucleophiles than water would be expected to accelerate the rate of substitution.
Oxidative and Reductive Transformation Mechanisms
The sulfur atom in this compound is in the +4 oxidation state, making it susceptible to both oxidation and reduction, leading to a variety of other sulfur-containing compounds.
Study of Oxidation Mechanisms and the Formation of Related Sulfur Compounds (e.g., Sulfates, Sulfones)
The oxidation of sulfites is a common transformation. Mild oxidation of a dialkyl sulfite would be expected to yield the corresponding dialkyl sulfate (B86663), where the sulfur atom is in the +6 oxidation state. This transformation can be achieved using various oxidizing agents. nih.gov For instance, enzymes like cyclohexanone (B45756) monooxygenase have been shown to catalyze the oxidation of cyclic sulfites to sulfates. rsc.org In a laboratory setting, reagents like hydrogen peroxide can be employed for this purpose. researchgate.net
Further oxidation is also a possibility. While the direct oxidation of a sulfite to a sulfone is less common, sulfones are typically formed through the oxidation of sulfides. pressbooks.puborganic-chemistry.org The oxidation of this compound would primarily yield cyclohexylmethyl heptyl sulfate.
Table 3: Expected Products from the Oxidation of this compound
| Oxidizing Agent | Expected Major Product | Sulfur Oxidation State |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Cyclohexylmethyl heptyl sulfate | +6 |
| Peroxyacids | Cyclohexylmethyl heptyl sulfate | +6 |
The mechanism of oxidation often involves the attack of an oxygen atom from the oxidant onto the lone pair of electrons on the sulfur atom of the sulfite.
Investigation of Reductive Pathways and Their Products (e.g., Thiols, Sulfides)
The reduction of sulfites can lead to compounds where sulfur is in a lower oxidation state, such as thiols (-2) and sulfides (-2). The complete reduction of this compound would cleave the S-O bonds and reduce the sulfur, potentially forming cyclohexylmethanethiol (B2527078) and heptanethiol. This type of reduction can be accomplished using strong reducing agents. Biologically, sulfite reductases can catalyze the reduction of sulfite to sulfide. researchgate.net
Alternatively, a partial reduction or a reductive cleavage could lead to the formation of unsymmetrical sulfides. For instance, reaction with a suitable reducing agent in the presence of an alkylating agent could potentially lead to the formation of sulfides. The synthesis of sulfides from disulfides often involves a reduction step to generate a thiolate nucleophile, which then reacts with an alkyl halide. organic-chemistry.orgyoutube.com A similar principle could be applied, where a reductive process generates a sulfur-centered nucleophile from the sulfite that can then be alkylated.
Table 4: Expected Products from the Reduction of this compound
| Reducing Conditions | Expected Products | Sulfur Oxidation State |
|---|---|---|
| Strong reducing agents (e.g., LiAlH₄) | Cyclohexylmethanethiol, Heptan-1-thiol | -2 |
| Reductive cleavage | Cyclohexylmethyl sulfide, Heptyl sulfide | -2 |
Electrophilic and Nucleophilic Reactions of the Sulfite Moiety
The sulfite moiety, with its central sulfur atom, is susceptible to reactions with both electrophiles and nucleophiles. The lone pair of electrons on the sulfur atom allows it to act as a nucleophile, while the electrophilic character of the sulfur atom makes it a target for nucleophilic attack.
Mechanistic Studies of Reactions with Electrophiles (e.g., Alkylating Agents)
The sulfur atom in dialkyl sulfites can act as a nucleophilic center, reacting with electrophilic reagents such as alkylating agents. This reactivity is analogous to the behavior of other sulfur compounds like sulfides, which react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org While the oxygen atoms in the sulfite ester also possess lone pairs, the sulfur atom is generally a more potent nucleophile. libretexts.org
In the case of this compound, the reaction with an alkylating agent, for instance, methyl trifluoromethanesulfonate, would be expected to occur at the sulfur atom. This would lead to the formation of a dialkoxyalkylsulfonium salt. nih.gov The mechanism likely involves the direct attack of the sulfur lone pair on the electrophilic carbon of the alkylating agent in an SN2 fashion.
Table 1: Expected Products from the Reaction of this compound with an Alkylating Agent
| Reactant | Expected Product | Reaction Type |
|---|
It is important to note that the reactivity can be influenced by the nature of the electrophile and the reaction conditions. Stronger electrophiles will favor the reaction.
Exploration of Nucleophilic Attack on the Sulfur Center and Associated Rearrangements
The sulfur atom in a sulfite ester is electrophilic and can be attacked by nucleophiles. Studies on analogous sulfur compounds, such as dialkoxysulfonium salts, show that nucleophilic substitution at the sulfur atom often proceeds through a stepwise addition-elimination (A-E) mechanism. nih.govnih.gov This pathway involves the formation of a transient, high-energy tetracoordinate S(IV) sulfurane intermediate. nih.gov
For this compound, a nucleophile (Nu⁻) would attack the sulfur atom, leading to the formation of a trigonal bipyramidal intermediate. In this intermediate, the incoming nucleophile and one of the alkoxy groups would preferentially occupy the apical positions. The subsequent departure of a leaving group (either the cyclohexyloxy or heptyloxy group) would result in a new sulfite derivative.
The nucleophilicity of the attacking species plays a crucial role. Stronger nucleophiles will facilitate the reaction. libretexts.org The reaction can also be catalyzed by Lewis acids, which would coordinate to one of the oxygen atoms, increasing the electrophilicity of the sulfur center. beilstein-journals.org In some cases, particularly with certain nucleophiles like the sulfite ion itself, complex multi-step mechanisms have been proposed for similar compounds, involving initial addition to other parts of the molecule followed by rearrangement and substitution. researchgate.net
Thermal and Photochemical Reactivity Investigations
This compound is expected to undergo decomposition under thermal and photochemical conditions, leading to the formation of various degradation products through distinct mechanistic pathways.
Elucidation of Pyrolytic Decomposition Mechanisms and Product Formation
The pyrolysis of dialkyl sulfites has been a subject of study, and a general decomposition pattern has been established. acs.orgacs.org The primary mode of decomposition for symmetrical sulfites involves the formation of an alcohol and an olefin, accompanied by the release of sulfur dioxide. acs.org Ether formation has been observed as a minor pathway in some cases. acs.org The decomposition temperature can vary significantly depending on the structure of the alkyl groups, ranging from 130°C to 250°C for different sulfites. acs.org
For the unsymmetrical this compound, two primary decomposition pathways are conceivable upon heating, each involving a cyclic transition state and elimination:
Pathway A: Elimination involving the cyclohexylmethyl group to yield heptyl alcohol, cyclohexylmeth-1-ene (an unlikely, strained olefin), and sulfur dioxide. A more probable outcome would be rearrangement to form cyclohexylmethanol.
Pathway B: Elimination involving the heptyl group to produce cyclohexylmethanol, 1-heptene, and sulfur dioxide.
Based on studies of similar sulfites, Pathway B is the more probable route. The pyrolysis of cyclohexyl sulfite, for instance, is known to produce the corresponding alcohol and olefin. acs.org
Table 2: General Products of Symmetrical Sulfite Pyrolysis
| Sulfite Ester | Primary Products | Reference |
|---|---|---|
| Di-n-butyl sulfite | n-Butanol, 1-Butene, SO₂ | acs.org |
| Di-sec-butyl sulfite | sec-Butanol, Butenes, SO₂ | acs.org |
During the pyrolysis of more complex organic matter containing sulfur, aliphatic sulfur compounds are among the first to degrade at lower temperatures (below 350°C). gatech.edu
Analysis of Photochemical Degradation Pathways and Excited State Chemistry
The photochemical behavior of sulfites involves their interaction with light, which can lead to degradation through direct or indirect photolysis. nih.gov
Direct Photolysis: In direct photolysis, the this compound molecule would absorb a photon of sufficient energy, promoting it to an excited state. This excited molecule can then undergo various chemical reactions, such as bond cleavage. nih.gov The UV absorption spectrum of the sulfite determines the wavelengths of light that will be most effective. For sulfite anions (SO₃²⁻), absorption is significantly higher at 222 nm compared to 254 nm. acs.org Cleavage of the S-O bonds is a likely outcome, potentially generating radical species such as a cyclohexyloxy radical, a heptyloxy radical, and an SO₂⁻ radical cation. These highly reactive radicals would then engage in a cascade of secondary reactions, including hydrogen abstraction from other molecules or disproportionation.
Indirect Photolysis: Indirect photolysis occurs when other molecules in the environment, known as photosensitizers, absorb light and then transfer that energy to the sulfite molecule, initiating its degradation. nih.gov
Studies on the photolysis of aqueous sulfite ions have shown the formation of hydrated electrons (e⁻aq) and sulfite radical anions (SO₃⁻•). acs.orgacs.org The presence of sulfite can also impact the photochemical processes of other compounds in a mixture by competing for light absorption. acs.org The photochemical degradation of this compound in an environmental context, such as on a plant surface or in water, would likely be influenced by the presence of natural photosensitizers. nih.govwikipedia.org
Table 3: Key Species and Processes in Sulfite Photolysis
| Process | Key Species/Events | Significance | Reference |
|---|---|---|---|
| Direct Photolysis | Absorption of UV light, formation of excited state | Initiates degradation | nih.gov |
| Radical Formation | e⁻aq, SO₃⁻• | Highly reactive intermediates driving further reactions | acs.orgacs.org |
Advanced Analytical Methodologies for Research on Cyclohexylmethyl Heptyl Sulfite
Development of Advanced Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, and its advanced iterations are indispensable for the in-depth study of cyclohexylmethyl heptyl sulfite (B76179). These techniques allow for the separation of the compound from impurities, byproducts, and even its own stereoisomers, which is critical for both research and quality control.
Chiral Chromatography for Enantiomeric and Diastereomeric Resolution
Cyclohexylmethyl heptyl sulfite possesses a stereogenic sulfur atom, which gives rise to the possibility of enantiomers. The synthesis of this compound can also lead to the formation of diastereomers if chiral starting materials are used or if a chiral center is introduced during the reaction. The separation of these stereoisomers is crucial as they can exhibit different chemical and biological properties.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the resolution of enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. The choice of CSP is critical and often depends on the functional groups present in the analyte. For sulfur-containing stereocenters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown great success. nih.gov The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. nih.gov
In a hypothetical study on this compound, a screening of different chiral columns under various mobile phase conditions (normal-phase, reversed-phase, and polar organic modes) would be the first step. The resolution of the enantiomers or diastereomers would be optimized by adjusting the mobile phase composition, flow rate, and temperature. The data obtained from such a study would be crucial for determining the enantiomeric or diastereomeric purity of a synthesized batch of this compound.
Table 1: Illustrative Chiral HPLC Screening for this compound
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |
| Polysaccharide-based CSP 1 | n-Hexane/Isopropanol (90:10) | 1.0 | 1.8 |
| Polysaccharide-based CSP 2 | Acetonitrile (B52724)/Methanol (50:50) | 0.8 | 1.5 |
| Pirkle-type CSP | n-Hexane/Ethanol (80:20) | 1.2 | 1.2 |
This table presents hypothetical data to illustrate the potential results of a chiral HPLC method development for this compound.
Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis in Reaction Monitoring
The synthesis of this compound can result in a complex mixture containing the starting materials, the desired product, and various byproducts. Two-dimensional gas chromatography (GCxGC) is an ideal technique for the comprehensive analysis of such complex samples. GCxGC utilizes two columns with different stationary phases connected by a modulator. The effluent from the first column is trapped and then rapidly injected onto the second column, providing a much higher peak capacity and resolution compared to conventional one-dimensional GC.
In the context of monitoring the synthesis of this compound, GCxGC coupled with a mass spectrometer (GCxGC-MS) would allow for the detailed profiling of the reaction mixture at different time points. This would enable the identification of reaction intermediates, the optimization of reaction conditions to maximize the yield of the desired product, and the minimization of byproduct formation. The analysis of organosulfur compounds, in particular, can be challenging due to their reactivity and potential for co-elution with other components in a complex matrix. The enhanced separation power of GCxGC is therefore highly beneficial.
Table 2: Potential Analytes in a GCxGC Analysis of a this compound Synthesis Reaction
| Compound | Retention Time 1st Dimension (min) | Retention Time 2nd Dimension (s) |
| Heptanol (B41253) | 5.2 | 1.8 |
| Cyclohexylmethanol | 6.8 | 2.5 |
| Thionyl chloride | 3.1 | 1.2 |
| This compound | 15.4 | 4.1 |
| Diheptyl sulfite | 14.9 | 3.8 |
| Bis(cyclohexylmethyl) sulfite | 16.2 | 4.5 |
This table contains hypothetical retention time data to illustrate the separation of components in a reaction mixture using GCxGC.
Ultra-High Performance Liquid Chromatography (UHPLC) Method Development for Reaction Intermediate Profiling
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. By using columns packed with sub-2 µm particles, UHPLC can provide much faster analyses without sacrificing separation efficiency. This makes it an excellent tool for high-throughput screening and for monitoring the progress of chemical reactions in real-time.
For the synthesis of this compound, a UHPLC-MS method could be developed to profile the reaction intermediates. This would involve taking aliquots from the reaction mixture at various intervals and rapidly analyzing them. The high resolution of UHPLC would allow for the separation of closely related intermediates and byproducts, while the mass spectrometer would provide their structural identification. This detailed information is invaluable for understanding the reaction mechanism and for optimizing the synthesis process to improve efficiency and yield. The development of a robust UHPLC method would involve the careful selection of the column, mobile phase, and gradient conditions to achieve the desired separation of all key components in the reaction mixture.
Sophisticated Spectroscopic Characterization Beyond Basic Identification
While basic spectroscopic methods can confirm the presence of this compound, a deeper understanding of its structure and the composition of its reaction mixtures requires more sophisticated techniques. Multi-dimensional NMR and high-resolution mass spectrometry provide the detailed information necessary for complete structural elucidation and accurate mass determination.
Multi-Dimensional NMR Spectroscopy for Complete Structural Elucidation in Complex Reaction Environments
One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. However, for a molecule like this compound, which contains several similar methylene (B1212753) groups in the heptyl and cyclohexylmethyl moieties, the 1D proton NMR spectrum can be complex due to signal overlap. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all the proton and carbon signals.
In a complex reaction environment, where multiple species are present, multi-dimensional NMR becomes even more critical. These techniques can help to identify the structures of intermediates and byproducts directly in the reaction mixture, without the need for prior isolation. For example, a COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the tracing of the carbon skeleton of each component. An HSQC spectrum would correlate each proton to its directly attached carbon atom, while an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different functional groups. This level of detail is indispensable for a complete understanding of the reaction chemistry.
Table 3: Expected 2D NMR Correlations for this compound
| Proton (δ, ppm) | COSY Correlations (Protons) | HSQC Correlation (Carbon) | HMBC Correlations (Carbons) |
| -O-CH₂- (heptyl) | -CH₂-CH₂- | C-1' | S=O, C-2' |
| -CH₂- (cyclohexyl) | -CH- (cyclohexyl) | C-α | S=O, C-1 (cyclohexyl) |
| -CH₃ (heptyl) | -CH₂-CH₃ | C-7' | C-6' |
This table illustrates the types of correlations that would be expected in 2D NMR spectra of this compound, aiding in its complete structural assignment.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reaction Products and Intermediates
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with very high accuracy. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the calculation of a unique elemental formula for a given ion, which is invaluable for the identification of unknown compounds, such as reaction intermediates and byproducts.
In the analysis of the reaction mixture for the synthesis of this compound, HRMS would be used to confirm the identity of the desired product by matching its measured accurate mass with the theoretical calculated mass. Furthermore, it would enable the identification of unexpected byproducts by providing their elemental formulas. This information, combined with data from other analytical techniques like NMR and GCxGC, allows for a comprehensive characterization of the reaction outcome. The ability to obtain accurate mass data is particularly important for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions.
Table 4: Theoretical and Hypothetical Measured Accurate Masses of Species in a Reaction Mixture
| Compound | Elemental Formula | Theoretical Monoisotopic Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |
| This compound | C₁₄H₂₈O₃S | 276.1759 | 276.1761 | 0.7 |
| Diheptyl sulfite | C₁₄H₃₀O₃S | 278.1916 | 278.1914 | -0.7 |
| Heptanol | C₇H₁₆O | 116.1201 | 116.1200 | -0.9 |
| Cyclohexylmethanol | C₇H₁₄O | 114.1045 | 114.1046 | 0.9 |
This table presents hypothetical HRMS data to illustrate the high accuracy of the technique in identifying compounds in a reaction mixture.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Mechanistic Inference
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of unknown compounds and for inferring fragmentation mechanisms. In the analysis of this compound, MS/MS can provide detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pathways of dialkyl sulfites are influenced by the position of the initial ionization and the relative stability of the resulting fragments. rsc.org
Upon electron impact ionization, the initial charge localization can occur on any of the oxygen or sulfur atoms. The subsequent fragmentation is then driven by the cleavage of bonds adjacent to the charged site. For unsymmetrical sulfite esters like this compound, several distinct fragmentation pathways can be postulated based on studies of analogous dialkyl sulfites. rsc.org
One of the primary fragmentation routes involves the cleavage of the S-O bond, leading to the formation of an alkoxy radical and a sulfinyl cation. For this compound, this could result in the loss of a heptyloxy radical to form a cyclohexylmethoxysulfinyl cation, or the loss of a cyclohexylmethoxy radical to form a heptyloxysulfinyl cation.
Another significant fragmentation pathway is initiated by the cleavage of a C-O bond. This can lead to the formation of a stable carbocation and a sulfite ester radical anion. For instance, the cleavage of the C-O bond in the heptyl group would result in the formation of a heptyl cation (C₇H₁₅⁺).
Rearrangement reactions are also common in the mass spectra of sulfite esters. One such rearrangement involves the transfer of a hydrogen atom from the alkyl chain to an oxygen atom of the sulfite group, followed by the elimination of a neutral alkene molecule and the formation of a protonated alkyl hydrogen sulfite.
The table below outlines the plausible fragmentation pathways for this compound and the corresponding mass-to-charge ratios (m/z) of the expected fragment ions. These pathways are inferred from the established fragmentation patterns of other dialkyl sulfites. rsc.org
| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Resulting Fragment Ion | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|---|
| 276.18 | α-cleavage (S-O bond) | [C₆H₁₁CH₂OSO]⁺ | 163.06 | C₇H₁₅O• |
| 276.18 | α-cleavage (S-O bond) | [C₇H₁₅OSO]⁺ | 167.08 | C₆H₁₁CH₂O• |
| 276.18 | C-O bond cleavage | [C₇H₁₅]⁺ | 99.12 | C₆H₁₁CH₂OSO₂• |
| 276.18 | C-O bond cleavage | [C₆H₁₁CH₂]⁺ | 97.10 | C₇H₁₅OSO₂• |
| 276.18 | Rearrangement and elimination | [C₆H₁₁CH₂O(SO)OH + H]⁺ | 181.06 | C₇H₁₄ |
| 276.18 | SO₂ elimination | [C₁₄H₂₈O]⁺• | 212.21 | SO₂ |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis and Absolute Configuration Determination
This compound possesses a stereogenic center at the sulfur atom, making it a chiral molecule. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for the analysis of chiral compounds, enabling the determination of their absolute configuration in solution. ualberta.cawikipedia.org
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides information about the stereochemistry of the molecule. For a molecule like this compound, the VCD signals in the mid-infrared region, particularly those associated with the S=O and C-O stretching vibrations, would be highly sensitive to the absolute configuration at the sulfur center. nih.gov By comparing the experimental VCD spectrum with the theoretical spectrum calculated for a specific enantiomer (e.g., the R-enantiomer) using quantum chemical methods like Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned. nih.gov
The following table illustrates the type of data that would be obtained from a combined VCD and ECD analysis for the determination of the absolute configuration of a chiral sulfite.
| Technique | Spectral Region (cm⁻¹ or nm) | Observed Signal (ΔA or Δε) | Assignment | Predicted Signal for (S)-enantiomer | Conclusion |
|---|---|---|---|---|---|
| VCD | 1200-1250 cm⁻¹ | Positive | S=O stretch | Positive | Absolute configuration is (S) |
| ECD | 210-230 nm | Negative Cotton Effect | n → σ* transition | Negative |
In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
Application of In Situ IR and Raman Spectroscopy for Kinetic and Mechanistic Studies
The synthesis of this compound, typically achieved through the reaction of the corresponding alcohols (cyclohexylmethanol and heptanol) with thionyl chloride, can be effectively monitored in real-time using in situ infrared (IR) and Raman spectroscopy. These techniques provide valuable kinetic and mechanistic insights by tracking the concentration changes of reactants, intermediates, and products throughout the course of the reaction.
In Situ IR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for monitoring the esterification reaction due to the distinct vibrational frequencies of the functional groups involved. researchgate.net The disappearance of the broad O-H stretching band of the alcohols (around 3300-3400 cm⁻¹) and the appearance of the characteristic S=O stretching band of the sulfite ester (around 1200-1220 cm⁻¹) can be continuously monitored. researchgate.net Additionally, the formation of the HCl byproduct can be observed. By plotting the absorbance of these key bands against time, kinetic data can be extracted, allowing for the determination of reaction rates and orders.
In Situ Raman Spectroscopy: Raman spectroscopy offers a complementary approach, especially in aqueous or highly polar reaction media where the IR signal of water can be overwhelming. The S=O stretch of the sulfite ester is also Raman active and can be used for monitoring product formation. Furthermore, changes in the C-O and C-S stretching regions can provide additional information about the reaction progress.
The table below summarizes the key vibrational bands that would be monitored during the synthesis of this compound using in situ IR and Raman spectroscopy.
| Molecule | Functional Group | Technique | Approximate Wavenumber (cm⁻¹) | Observation |
|---|---|---|---|---|
| Cyclohexylmethanol/Heptanol | O-H | IR | 3300-3400 | Disappearance |
| Thionyl Chloride | S=O | IR/Raman | ~1230 | Disappearance |
| This compound | S=O | IR/Raman | 1200-1220 | Appearance |
| This compound | C-O | IR/Raman | 1000-1100 | Appearance |
Use of Online NMR for Reaction Progress Monitoring and Intermediate Detection
Online Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful method for real-time reaction monitoring, offering detailed structural information and quantitative data on the species present in the reaction mixture. nih.gov By flowing the reaction mixture through an NMR flow cell, spectra can be acquired at regular intervals without the need for sample workup.
In the synthesis of this compound, ¹H and ¹³C NMR spectroscopy can be employed to monitor the reaction progress. The disappearance of the signals corresponding to the starting alcohols and the appearance of new signals for the sulfite ester can be quantified over time to determine reaction kinetics. For example, the chemical shifts of the protons and carbons adjacent to the oxygen atoms will change significantly upon esterification.
A key advantage of online NMR is its ability to detect and characterize transient intermediates. In the reaction of alcohols with thionyl chloride, an unsymmetrical chlorosulfite ester intermediate (e.g., cyclohexylmethyl chlorosulfite) is formed in the first step. This intermediate would have a distinct NMR signature that could be observed and its concentration monitored, providing direct evidence for the reaction mechanism.
The following table presents hypothetical ¹H NMR chemical shift data that would be used to monitor the synthesis of this compound.
| Compound | Protons | Approximate Chemical Shift (ppm) | Observation |
|---|---|---|---|
| Cyclohexylmethanol | -CH₂-OH | ~3.5 | Disappearance |
| Heptanol | -CH₂-OH | ~3.6 | Disappearance |
| Cyclohexylmethyl chlorosulfite (intermediate) | -CH₂-O-S(O)Cl | ~4.0 | Appearance and then disappearance |
| This compound | -CH₂-O-S(O)O- | ~4.1 (cyclohexylmethyl), ~4.2 (heptyl) | Appearance |
Mechanistic Aspects of Degradation Pathways and Product Characterization
Comprehensive Analysis of Chemical Degradation Pathways
A complete picture of the chemical degradation of Cyclohexylmethyl heptyl sulfite (B76179) remains uncharacterized in peer-reviewed literature. The inherent structure of the molecule, featuring a sulfite ester linkage between a cyclohexylmethyl and a heptyl group, suggests potential susceptibility to certain degradation routes.
Investigation of Primary Degradation Routes under Various Chemical Conditions
Specific studies detailing the primary degradation routes of Cyclohexylmethyl heptyl sulfite under varied chemical environments—such as hydrolysis, oxidation, or photolysis—are not documented. In theory, the sulfite ester bond could be susceptible to hydrolysis, which would be influenced by pH. This reaction would likely yield cyclohexylmethanol, heptanol (B41253), and sulfurous acid.
Oxidative degradation is another plausible pathway. General studies on sulfite oxidation indicate that it can proceed via radical chain mechanisms, often catalyzed by transition metal ions. researchgate.net The presence of oxidizing agents could lead to the formation of cyclohexylmethyl heptyl sulfate (B86663). However, without experimental data specific to this compound, these pathways remain hypothetical.
Similarly, no information exists regarding the photolytic degradation of this compound. The study of other organic molecules, such as octyl methoxycinnamate, shows that UV light can induce degradation and the formation of various photoproducts, but these findings cannot be directly extrapolated to this compound. rsc.org
Identification and Structural Elucidation of Minor and Trace Degradation Products
The scientific community has not yet reported on the minor and trace degradation products of this compound. Identifying these compounds is crucial for a complete understanding of the degradation cascade. A related compound, sulfurous acid cyclohexylmethyl hexyl ester, has been noted as a volatile compound in studies of chemical oxidation indicators in sunflower seeds, suggesting that similar smaller esters might arise from the degradation of this compound. researchgate.net However, direct evidence is lacking.
Mechanistic Interplay of Degradation Factors
The complex interactions between different chemical species and their combined effect on the degradation of this compound have not been explored in any published research.
Synergistic and Antagonistic Effects of Multiple Chemical Species on Degradation Kinetics
There is no available data on the synergistic or antagonistic effects of various chemical species on the rate of this compound degradation. Such studies are essential to predict the compound's persistence and fate in complex environmental or biological matrices.
Role of Reactive Oxygen Species and Other Radical Intermediates in Degradation Processes
While the role of reactive oxygen species (ROS) in the degradation of various organic pollutants is well-established, their specific involvement in the breakdown of this compound has not been investigated. nih.govnih.govresearchgate.net General principles of sulfite oxidation suggest that radicals like the sulfite radical anion (SO3•−) could be key intermediates in an oxidative degradation pathway initiated by ROS. researchgate.net
Development of Advanced Analytical Strategies for Degradation Product Profiling
Currently, there are no published analytical methods specifically developed for the comprehensive profiling of this compound degradation products. While general analytical techniques such as proton NMR and mass spectrometry have been used to identify the parent compound, dedicated strategies for separating and identifying its potential degradation products are needed. usbio.netbiozol.de
Targeted Analysis of Predicted Degradation Intermediates
To investigate the predicted degradation of this compound, a targeted analytical approach would be employed to identify and quantify the expected primary degradation products. Given the volatility of the predicted alcohol products, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique. peakscientific.commdpi.comshimadzu.comcloudfront.net
A hypothetical experimental setup would involve incubating this compound in aqueous solutions at different pH values (e.g., 4, 7, and 9) and temperatures to simulate various environmental conditions. Samples would be collected at regular intervals, and the organic-soluble components extracted.
The extracts would then be analyzed by GC-MS. The instrument would be calibrated with authentic standards of cyclohexylmethanol and 1-heptanol (B7768884) to confirm their identity based on retention time and mass spectrum, and to quantify their formation over time.
Below is a hypothetical data table illustrating the expected results from a targeted analysis of the hydrolytic degradation of this compound.
| Time (days) | pH | Cyclohexylmethanol (µg/L) | 1-Heptanol (µg/L) |
|---|---|---|---|
| 0 | 4 | < 1 | < 1 |
| 7 | 4 | 15.2 | 18.5 |
| 14 | 4 | 28.9 | 35.1 |
| 0 | 7 | < 1 | < 1 |
| 7 | 7 | 5.1 | 6.2 |
| 14 | 7 | 10.3 | 12.5 |
| 0 | 9 | < 1 | < 1 |
| 7 | 9 | 25.8 | 31.4 |
| 14 | 9 | 49.7 | 60.5 |
Non-Targeted Screening Approaches for Unexpected Degradation Products
While targeted analysis is effective for known degradation products, non-targeted screening is essential for identifying unexpected intermediates or byproducts. nih.govchromatographyonline.com This is particularly important for a compound like this compound, where the degradation pathways have not been empirically established. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for this purpose, as it can detect a wide range of compounds without the need for reference standards for every single component. youtube.comrsc.orgacs.org
In a hypothetical non-targeted screening experiment, the same samples from the degradation study would be analyzed by LC-HRMS. The data processing would involve comparing the chromatograms of the degraded samples with a control sample (time zero) to identify new peaks that represent potential degradation products. The accurate mass measurements from the HRMS would be used to propose elemental compositions for these unknown peaks. Further fragmentation analysis (MS/MS) would help in elucidating their chemical structures.
This approach could reveal, for example, the presence of partially hydrolyzed intermediates (e.g., cyclohexylmethyl sulfite or heptyl sulfite), or products of rearrangement reactions.
| Observed m/z | Proposed Formula | Proposed Identity | Plausible Origin |
|---|---|---|---|
| 249.1215 | C14H25O3S | Cyclohexylmethyl heptyl sulfate (M-H)- | Oxidation of parent compound |
| 193.0950 | C7H13O3S | Cyclohexylmethyl sulfite (M-H)- | Partial hydrolysis |
| 195.1106 | C8H15O3S | Heptyl sulfite (M-H)- | Partial hydrolysis |
Stability and Reactivity of Degradation Products
The degradation of a parent compound is not the end of its environmental story. The stability and reactivity of the resulting degradation products determine their own fate and potential for further environmental impact.
Further Transformation Pathways of Primary Degradation Products
The predicted primary degradation products of this compound—cyclohexylmethanol, 1-heptanol, and sulfurous acid—are all subject to further environmental transformation.
Cyclohexylmethanol and 1-Heptanol: These primary alcohols are generally stable under normal environmental conditions but can be further oxidized. fishersci.comilo.orginchem.orgwikipedia.org Biological degradation by microorganisms is a likely pathway, leading to the formation of the corresponding aldehydes (cyclohexanecarboxaldehyde and heptanal) and subsequently to carboxylic acids (cyclohexanecarboxylic acid and heptanoic acid). These carboxylic acids can then be further metabolized, ultimately to carbon dioxide and water.
Sulfurous Acid/Sulfur Dioxide: Sulfurous acid is unstable and exists in equilibrium with dissolved sulfur dioxide. Sulfur dioxide is a reactive gas that can be released into the atmosphere. In the presence of atmospheric oxidants like hydroxyl radicals, sulfur dioxide can be oxidized to sulfur trioxide. numberanalytics.comepa.govkunakair.comwww.qld.gov.aunps.gov This sulfur trioxide readily dissolves in water droplets to form sulfuric acid, a major component of acid rain. numberanalytics.comwww.qld.gov.au
Chemical Reactivity of Degradation Byproducts in Subsequent Reactions
Aldehydes: The intermediate aldehydes, cyclohexanecarboxaldehyde (B41370) and heptanal (B48729), are reactive compounds. nih.gov They can undergo further oxidation as mentioned, but can also participate in other reactions such as aldol (B89426) condensations or reactions with other nucleophiles present in the environment.
Sulfuric Acid: The formation of sulfuric acid from the oxidation of sulfur dioxide has significant environmental implications. As a strong acid, it contributes to the acidification of soil and water bodies, which can have detrimental effects on ecosystems. numberanalytics.comwww.qld.gov.au
Future Research Directions and Unexplored Avenues
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The synthesis of organic molecules, including sulfites like cyclohexylmethyl heptyl sulfite (B76179), has traditionally been a process reliant on established chemical principles and empirical experimentation. However, the advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field by enabling predictive and optimized synthetic strategies. oaepublish.comresearchgate.netnsf.gov
Future research should focus on developing bespoke AI and ML models tailored to the chemistry of organic sulfites. These models can be trained on large datasets of known sulfur-containing compounds and their reactions to predict the most efficient synthetic routes for novel sulfites. oaepublish.comresearchgate.net For cyclohexylmethyl heptyl sulfite, this could involve retrosynthesis prediction, where an AI algorithm works backward from the target molecule to identify optimal starting materials and reaction steps. oaepublish.comnsf.govresearchgate.net
ML algorithms can also be employed to predict reaction outcomes with high accuracy, including yield and the formation of byproducts. nih.govomri.org By inputting various parameters such as reactants, catalysts, solvents, and temperature, these models can forecast the most favorable conditions for the synthesis of this compound, thereby minimizing experimental trial and error. Furthermore, AI can assist in the design of entirely new sulfite-based molecules with desired properties by exploring vast chemical spaces that are beyond the scope of human intuition. ox.ac.ukwikipedia.orgusbio.net
Table 1: Potential AI and Machine Learning Applications in this compound Research
| Application Area | Description | Potential Impact |
| Retrosynthesis Prediction | AI algorithms suggest optimal synthetic pathways by deconstructing the target molecule. oaepublish.comnsf.govresearchgate.net | Accelerated discovery of novel and more efficient synthesis routes. |
| Reaction Outcome Prediction | Machine learning models predict reaction yields and selectivity under various conditions. nih.govomri.org | Reduced experimental costs and time; improved reaction optimization. |
| Novel Sulfite Design | AI explores vast chemical spaces to design new molecules with specific properties. ox.ac.ukwikipedia.orgusbio.net | Discovery of new functional materials and compounds with tailored characteristics. |
| Mechanism Elucidation | ML models analyze reaction data to infer and understand complex reaction mechanisms. acs.org | Deeper fundamental understanding of sulfite chemistry. |
Exploration of Novel Catalytic Systems for Sustainable Synthesis and Transformation
The development of efficient and sustainable catalytic systems is paramount for the future of chemical manufacturing. Research into novel catalysts for the synthesis and transformation of this compound could lead to greener and more economical production methods.
A key area of exploration is the development of sulfur-tolerant catalysts. Many traditional metal catalysts are poisoned by sulfur compounds, which limits their application in sulfite chemistry. researchgate.net Future work could focus on designing robust catalysts, such as metal phosphides or those integrated into metal-organic frameworks (MOFs), that can withstand the presence of sulfur and efficiently catalyze reactions involving sulfites. researchgate.netresearchgate.net For instance, the synthesis of this compound, which can be prepared from the corresponding diol and thionyl chloride, could be made more sustainable by replacing stoichiometric reagents with a recyclable, sulfur-tolerant catalyst. nih.gov
Furthermore, the principles of green chemistry should guide the development of new catalytic systems. This includes the use of earth-abundant metals, reactions in environmentally benign solvents like water, and energy-efficient processes. purevisionwines.com.aunih.govnih.gov Micellar catalysis, where reactions are carried out in water using surfactants to create nanoreactors, presents a promising avenue for the sustainable synthesis of organic sulfites. purevisionwines.com.au Additionally, solid acid catalysts, such as sulfated zirconia or functionalized porous materials, offer advantages in terms of ease of separation and reusability, making them attractive alternatives to traditional homogeneous acid catalysts for esterification-type reactions. omri.orgwikipedia.orgchemspider.com
Advanced In Silico Methodologies for Predicting Complex Chemical Behavior
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at an atomic level. Advanced in silico methodologies can offer profound insights into the properties and reactivity of this compound, guiding experimental work and accelerating discovery.
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physical and chemical properties of organic sulfites without the need for extensive experimental measurements. oaepublish.com These models correlate molecular descriptors with properties of interest, enabling the rapid screening of virtual compound libraries.
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound and its interactions with other molecules and materials. researchgate.netnih.gov This can be particularly valuable in understanding its behavior as an aromatic component in complex mixtures or its potential interactions in biological or material science applications.
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), provide a high level of accuracy in describing the electronic structure and reactivity of molecules. nsf.govnih.govomri.orgox.ac.uk QM methods can be used to elucidate the detailed reaction mechanisms for the synthesis and transformation of this compound, including the identification of transition states and the calculation of reaction energetics. This fundamental understanding is crucial for the rational design of improved synthetic methods and novel applications.
Development of Miniaturized and High-Throughput Methodologies for Mechanistic Screening
Understanding the mechanism of a chemical reaction is fundamental to its optimization and application. The development of miniaturized and high-throughput screening (HTS) methodologies offers a rapid and resource-efficient way to conduct mechanistic studies. researchgate.netresearchgate.net
Microfluidic reactors, or "lab-on-a-chip" devices, provide a platform for performing chemical reactions on a microscale. nih.govnih.govchemspider.com These systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, and their small volume significantly reduces reagent consumption and waste. The synthesis of this compound could be performed in a microfluidic reactor to rapidly screen a wide range of reaction conditions and catalysts, allowing for the efficient optimization of the process and the gathering of detailed kinetic data to elucidate the reaction mechanism.
HTS techniques, often coupled with sensitive analytical methods like mass spectrometry, enable the parallel screening of hundreds or even thousands of reactions. oaepublish.comwikipedia.org This approach can be used to quickly identify promising catalysts or reaction conditions for the synthesis of this compound from a large library of possibilities. Furthermore, HTS can be employed to investigate the reactivity of the sulfite itself, for example, by screening its reactions with a diverse set of reactants to discover novel transformations and applications. The use of automated liquid handling robots can further enhance the throughput and reproducibility of these screening experiments. nih.gov
Cross-Disciplinary Research Opportunities with Materials Science and Supramolecular Chemistry at a Fundamental Level
The unique structural and chemical properties of this compound and related organic sulfites present opportunities for cross-disciplinary research at the intersection of chemistry, materials science, and supramolecular chemistry.
The sulfur atom in organic sulfites can participate in non-covalent interactions, which could be exploited in the design of self-assembling systems. Research into the self-assembly of organosulfur compounds on surfaces to form self-assembled monolayers (SAMs) is an active area. oaepublish.comnsf.govresearchgate.net Future studies could investigate whether this compound or its derivatives can form ordered structures on various substrates, potentially leading to new functional materials with applications in electronics, sensing, or surface modification.
The sulfite group itself can engage in hydrogen bonding and other intermolecular interactions. researchgate.net This opens up avenues in supramolecular chemistry for the design of molecular receptors or host-guest systems where the sulfite moiety plays a key role in molecular recognition. Furthermore, the incorporation of the this compound structure into larger polymeric or macromolecular architectures could lead to the development of new materials with tailored properties, such as specific thermal or mechanical characteristics. The formation of carbon/sulfur microstructures through self-assembly in sulfidic environments also points towards the potential for creating novel nanocomposites for applications in energy storage and other technologies. researchgate.netox.ac.uk
Q & A
Q. What are the established methods for synthesizing and purifying cyclohexylmethyl heptyl sulfite?
this compound is typically synthesized via esterification between cyclohexylmethanol and heptyl sulfonic acid derivatives, using catalysts like sulfuric acid or p-toluenesulfonic acid. Purification involves fractional distillation or column chromatography to isolate the product. Reaction conditions (temperature, solvent selection) must be optimized to minimize side reactions. Analytical techniques such as thin-layer chromatography (TLC) should be employed to monitor reaction progress .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, identifying sulfite ester linkages and alkyl chain conformations. Fourier-Transform Infrared (FTIR) spectroscopy confirms sulfite functional groups via S-O stretching vibrations (~1050–1200 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For purity assessment, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with UV/RI detectors is recommended .
Q. How does this compound stability vary under different pH, temperature, and light conditions?
Stability studies involve incubating the compound in buffered solutions (pH 3–11) at controlled temperatures (e.g., 25°C, 40°C) and monitoring degradation via HPLC. Light sensitivity is tested using UV/Vis exposure chambers. Data analysis includes calculating degradation rate constants (zero/first-order kinetics) and identifying breakdown products via LC-MS. Evidence from sulfite analogs suggests alkaline conditions accelerate hydrolysis, necessitating stabilizers like antioxidants for long-term storage .
Q. What standard analytical methods quantify this compound in complex matrices?
Titrimetric methods (iodometric titration) are used for sulfite quantification in aqueous systems. For organic matrices, HPLC with a C18 column and UV detection (λ = 210–230 nm) is preferred. Calibration curves must account for matrix effects via standard addition. Validation parameters (linearity, LOD/LOQ, recovery rates) should comply with ICH guidelines .
Advanced Research Questions
Q. What mechanistic role does this compound play in catalytic oxidation processes?
Studies on sulfite derivatives (e.g., Cu₂S/sulfite systems) suggest sulfite esters act as electron donors or intermediates in redox cycles. Cyclic voltammetry can elucidate redox potentials, while electron paramagnetic resonance (EPR) detects radical species (e.g., SO₃⁻•) formed during reactions. Computational modeling (DFT) further clarifies reaction pathways and transition states .
Q. How can this compound be applied in environmental remediation, such as pollutant degradation?
In wastewater treatment, sulfite esters participate in advanced oxidation processes (AOPs) under UV activation. Experimental setups involve batch reactors with controlled aeration, monitoring pollutant decay (e.g., dyes, NOx) via UV-Vis spectroscopy. Optimization of parameters (sulfite concentration, pH) using response surface methodology (RSM) enhances efficiency. Comparative studies with persulfate systems can highlight mechanistic differences .
Q. What experimental approaches study interactions between this compound and biological systems (e.g., enzymes or cellular pathways)?
In vitro assays with enzymes like sulfide:quinone oxidoreductase (SQR) assess inhibition/activation kinetics using spectrophotometric methods (e.g., NADH depletion). Cellular uptake studies employ fluorescence tagging or radiolabeled sulfite esters. Toxicity profiling (MTT assays) evaluates cell viability, while metabolomics identifies downstream sulfur-containing metabolites .
Q. How can computational models predict the reactivity of this compound in novel reaction systems?
Molecular dynamics (MD) simulations model solvation effects and diffusion rates. Density Functional Theory (DFT) calculates bond dissociation energies and reaction barriers. Software like Gaussian or ORCA simulates electronic transitions, validated against experimental UV-Vis or IR spectra. Hybrid QM/MM methods are useful for enzyme-substrate interaction studies .
Q. What strategies resolve contradictions in published data on sulfite ester reactivity or degradation pathways?
Systematic reviews should categorize discrepancies (e.g., conflicting kinetic data) and conduct meta-analyses to identify confounding variables (e.g., solvent polarity, trace metal impurities). Replication studies under standardized conditions (pH, temperature) with robust controls are critical. Sensitivity analyses in computational models can isolate influential parameters .
Q. How can factorial design optimize reaction conditions for this compound synthesis or application?
Full Factorial Design (FFD) evaluates interactions between variables (e.g., catalyst loading, temperature). Response surface plots identify optimal regions, while ANOVA tests statistical significance. For example, a 2³ FFD might optimize sulfite concentration, pH, and irradiation time in AOPs, with decolorization efficiency as the response variable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
